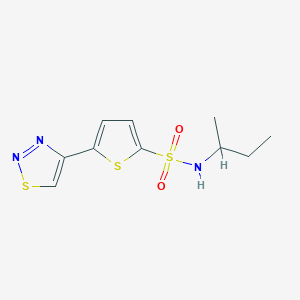

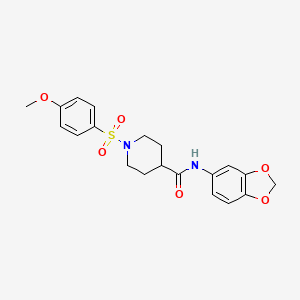

![molecular formula C15H9BrN2O B2751302 3-bromoisoindolo[2,1-a]quinazolin-5(6H)-one CAS No. 859672-58-5](/img/structure/B2751302.png)

3-bromoisoindolo[2,1-a]quinazolin-5(6H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-bromoisoindolo[2,1-a]quinazolin-5(6H)-one” is a specific derivative of quinazoline . Quinazoline is an organic compound with a formula of C8H6N2. It is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring .

Synthesis Analysis

The synthesis of quinazolin-4(3H)-ones, which is a class of compounds that “3-bromoisoindolo[2,1-a]quinazolin-5(6H)-one” belongs to, can be achieved via visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation . The reaction proceeds using fluorescein as a photocatalyst in the presence of TBHP without the need for a metal catalyst .Molecular Structure Analysis

While specific structural information for “3-bromoisoindolo[2,1-a]quinazolin-5(6H)-one” is not available, a related compound, 6H-indolo[2,3-b]quinoxaline, has been structurally characterized by single-crystal X-ray diffraction . The complex is a planar Cu2 dimer, in which two Cu (i) ions are linked by two L− with a Cu⋯Cu separation of 2.637 Å .Applications De Recherche Scientifique

Palladium-Catalyzed Synthesis

Palladium-catalyzed reactions offer a method for the synthesis of isoindolo[1,2-b]quinazolin-10(12H)-ones, a structural class related to 3-bromoisoindolo[2,1-a]quinazolin-5(6H)-one. These reactions typically proceed by incorporating two molecules of CO selectively into the substrates, resulting in highly selective formation of the desired products in good yields. This approach is instrumental in constructing complex molecular architectures starting from simple bromoaniline and bromobenzylamine precursors (Shen et al., 2015).

Synthesis of Antitumor and Antifungal Derivatives

The chemical reactivity of 3-bromoisoindolo[2,1-a]quinazolin-5(6H)-one derivatives has been leveraged in the synthesis of compounds with potential antitumor and antifungal activities. For instance, modifications of the quinazolinone core have led to derivatives with notable anti-inflammatory and analgesic activities, highlighting the compound's utility in medicinal chemistry for developing new therapeutic agents (Eweas et al., 2012). Additionally, specific 3-alkylquinazolin-4-one derivatives have demonstrated good antifungal activity, indicating the broader biological relevance of this chemical framework (Ouyang et al., 2006).

Novel Synthetic Methodologies

Research into novel synthetic methodologies has led to efficient and versatile procedures for constructing the 3-bromoisoindolo[2,1-a]quinazolin-5(6H)-one scaffold and its derivatives. These methods enable the assembly of complex molecular structures in a single operation, utilizing readily available starting materials. Such synthetic strategies are crucial for expanding the accessibility and functionalization of this chemical class for various scientific and pharmaceutical applications (Sashidhara et al., 2012).

Domino Synthesis and Cyclization Reactions

Domino synthesis and cyclization reactions represent another facet of the scientific research applications of 3-bromoisoindolo[2,1-a]quinazolin-5(6H)-one derivatives. These reactions facilitate the one-step construction of complex polyheterocycles, integrating multiple bond-forming events in a single operational sequence. Such methodologies offer a streamlined approach to generating structurally diverse and potentially bioactive molecules, underscoring the compound's versatility in organic synthesis (Li et al., 2014).

Mécanisme D'action

Target of Action

It’s known that quinazolinone derivatives, which this compound is a part of, have broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory . These applications suggest that the compound may interact with a variety of biological targets.

Mode of Action

Quinazolinone derivatives are known to exhibit good luminescence properties . This suggests that the compound might interact with its targets by binding to them and altering their function, leading to changes in cellular processes.

Biochemical Pathways

Given the broad applications of quinazolinone derivatives, it can be inferred that the compound likely interacts with multiple biochemical pathways, leading to downstream effects that contribute to its biological activity .

Pharmacokinetics

Quinazolinones are known for their excellent biocompatibility, low toxicity, and high efficiency , which suggest good bioavailability.

Result of Action

Given the known applications of quinazolinone derivatives, it can be inferred that the compound likely has a range of effects at the molecular and cellular levels, contributing to its biological activity .

Action Environment

Some quinazolinone derivatives have been developed for environmentally sensitive probes and two-photon fluorescence bioimaging , suggesting that environmental factors could potentially influence the action of the compound.

Propriétés

IUPAC Name |

3-bromo-6H-isoindolo[2,1-a]quinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrN2O/c16-10-5-6-13-12(7-10)15(19)17-14-11-4-2-1-3-9(11)8-18(13)14/h1-8H,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTAFXKWBFQARM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN3C4=C(C=C(C=C4)Br)C(=O)NC3=C2C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2751219.png)

![ethyl 2-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)acetate](/img/structure/B2751222.png)

![1-bicyclo[2.2.1]hept-5-en-2-yl-1H-tetrazole-5-thiol](/img/structure/B2751224.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2751226.png)

![N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2751229.png)

![Ethyl 4-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-4-oxobutanoate](/img/structure/B2751235.png)

![(4-fluorophenyl)[4-(4-fluorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone](/img/structure/B2751240.png)